molecular formula C13H21NO2 B1432383 4-((4-Methoxybenzyl)amino)pentan-1-ol CAS No. 1525519-05-4

4-((4-Methoxybenzyl)amino)pentan-1-ol

Cat. No.: B1432383
CAS No.: 1525519-05-4
M. Wt: 223.31 g/mol
InChI Key: MICZGOMXMGCDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methoxybenzyl)amino)pentan-1-ol is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol It is characterized by the presence of a methoxybenzyl group attached to an amino-pentan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)amino)pentan-1-ol typically involves the reaction of 4-methoxybenzylamine with 1-bromopentane under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxybenzylamine attacks the carbon atom of 1-bromopentane, displacing the bromine atom and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxybenzyl)amino)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

4-((4-Methoxybenzyl)amino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)amino)pentan-1-ol involves its interaction with specific molecular targets. The methoxybenzyl group may enhance its binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)butan-1-ol
  • 4-((4-Methoxyphenyl)amino)pentan-1-ol
  • 4-((4-Methoxybenzyl)amino)butan-1-ol

Uniqueness

4-((4-Methoxybenzyl)amino)pentan-1-ol is unique due to its specific structure, which combines a methoxybenzyl group with an amino-pentan-1-ol backbone.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11(4-3-9-15)14-10-12-5-7-13(16-2)8-6-12/h5-8,11,14-15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICZGOMXMGCDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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